molecular formula C23H19N5O B11562143 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11562143
M. Wt: 381.4 g/mol
InChI Key: ARZIQRABMBRULR-UHFFFAOYSA-N
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Description

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields the desired quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system. This compound decreases cell surface hydrophobicity, curtails exopolysaccharide production, and impedes twitching motility, thereby reducing bacterial adhesion and pathogenicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .

Properties

Molecular Formula

C23H19N5O

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H19N5O/c1-14-17-9-5-6-10-19(17)26-23(25-14)28-22-24-13-18-20(27-22)11-16(12-21(18)29)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,24,25,26,27,28)

InChI Key

ARZIQRABMBRULR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

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